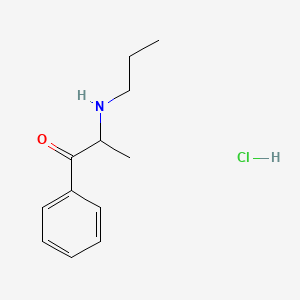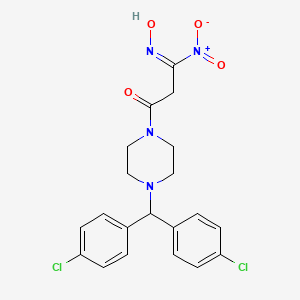
cyclo(L-alanyl-L-valyl-3-hydroxy-4-methyloctanoylglycyl-L-valyl-D-leucyl)
Übersicht
Beschreibung
Iso-Isariin B is a cyclodepsipeptide, a class of compounds characterized by the presence of both peptide (amide) and ester bonds. These compounds are typically derived from fungi and bacteria and exhibit a wide range of biological activities. Iso-Isariin B was originally isolated from the fungus Beauveria felina and has shown significant insecticidal properties .
Wirkmechanismus
Target of Action
ISO-ISARIIN B is primarily used in antifungal studies
Mode of Action
It is known to be an analogue of cyclocarboxyphenate and is used in antifungal studies . The interaction of ISO-ISARIIN B with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Cyclodepsipeptides, the family of compounds to which iso-isariin b belongs, are known to exhibit a broad spectrum of biological activities including antitumor, antifungal, antiviral, antimalarial, and antitrypanosomal activities . The exact pathways and their downstream effects influenced by ISO-ISARIIN B remain to be determined.
Result of Action
ISO-ISARIIN B has been reported to have antifungal activity . .
Action Environment
It’s worth noting that the compound was originally isolated from the entomopathogenic fungus beauveria felina , suggesting that it may be adapted to function in the specific environmental conditions associated with this organism.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Iso-Isariin B involves the formation of a cyclodepsipeptide ring structure. This process typically includes the coupling of hydroxy acids and amino acids through amide and ester bonds. The specific synthetic route for Iso-Isariin B has not been extensively detailed in the literature, but it generally follows the principles of peptide synthesis with additional steps to incorporate the ester bonds .
Industrial Production Methods: Industrial production of Iso-Isariin B would likely involve fermentation processes using the fungus Beauveria felina. The fungus is cultured under specific conditions to optimize the production of Iso-Isariin B, followed by extraction and purification of the compound from the culture medium .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Iso-Isariin B kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, die möglicherweise die funktionellen Gruppen innerhalb des Moleküls verändert.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, was die Ester- und Amidbindungen modifizieren kann.
Substitution: Diese Reaktion beinhaltet den Ersatz einer funktionellen Gruppe durch eine andere, der an den Aminosäureresten oder den Esterbindungen stattfinden kann.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktionsmittel: Wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitutionsreagenzien: Wie Alkylhalogenide oder Acylchloride.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel könnte die Oxidation hydroxylierte Derivate liefern, während die Reduktion deoxygenierte Analoga erzeugen könnte .
Wissenschaftliche Forschungsanwendungen
Iso-Isariin B hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Modellverbindung zur Untersuchung der Synthese und Reaktivität von Cyclodepsipeptiden.
Biologie: Untersucht wegen seiner insektiziden Eigenschaften und der potenziellen Anwendung in der Schädlingsbekämpfung.
Medizin: Erforscht wegen seiner antimikrobiellen und antitumorigen Aktivitäten, wodurch es ein Kandidat für die Medikamentenentwicklung ist.
Industrie: Potenzieller Einsatz in landwirtschaftlichen Anwendungen als natürliches Pestizid
5. Wirkmechanismus
Der Wirkmechanismus von Iso-Isariin B beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen in Insektenzellen. Es stört zelluläre Prozesse, was zum Tod der Insekten führt. Die genauen molekularen Wege sind nicht vollständig geklärt, aber es wird vermutet, dass es die Membranintegrität und den Ionentransport stört .
Vergleich Mit ähnlichen Verbindungen
Iso-Isariin B ist Teil einer größeren Familie von Cyclodepsipeptiden, zu der Verbindungen wie:
- Isariin A
- Isariin E
- Nodupetide
- Iso-Isariin D
- Isaridin E
Im Vergleich zu diesen ähnlichen Verbindungen ist Iso-Isariin B aufgrund seiner spezifischen Aminosäuresequenz und Esterbindungskonfiguration einzigartig, die zu seinen unterschiedlichen biologischen Aktivitäten beitragen .
Eigenschaften
IUPAC Name |
(3S,6S,9R,12S)-19-hexan-2-yl-6-methyl-9-(2-methylpropyl)-3,12-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H53N5O7/c1-10-11-12-19(8)22-14-23(36)31-15-24(37)34-25(17(4)5)29(40)33-21(13-16(2)3)28(39)32-20(9)27(38)35-26(18(6)7)30(41)42-22/h16-22,25-26H,10-15H2,1-9H3,(H,31,36)(H,32,39)(H,33,40)(H,34,37)(H,35,38)/t19?,20-,21+,22?,25-,26-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWZWPQYGALTJZ-WVHJPHLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C1CC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C(C)C)C)CC(C)C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C)C1CC(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)O1)C(C)C)C)CC(C)C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H53N5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Adenosine, 5'-[(3-amino-3-carboxypropyl)sulfonyl]-5'-deoxy-, (S)-](/img/structure/B3025885.png)
![hexadecanoic-13,13,14,14,15,15,16,16,16-d9 acid, (2S)-3-hydroxy-2-[(1-oxohexadecyl)oxy]propyl ester](/img/structure/B3025886.png)
![2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-Decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-3-methyl-5,6-bis(trideuteriomethoxy)cyclohexa-2,5-diene-1,4-dione](/img/structure/B3025888.png)
![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-propan-2-ylhept-5-enamide](/img/structure/B3025889.png)
![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N,N-dimethylhept-5-enamide](/img/structure/B3025891.png)

![2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl-d8]ethoxy]-ethanol, dihydrochloride](/img/structure/B3025894.png)
![N-[[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl]-L-valine, ethyl ester](/img/structure/B3025897.png)


